8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core substituted with bromine at the 8-position and a (2,4-dichlorophenyl)methyl group at the 7-position. The 1- and 3-positions are methylated, contributing to its lipophilicity and steric profile. Such substitutions are critical for modulating biological activity, particularly in targeting phosphodiesterases (PDEs) and ion channels like TRPC5 .
Properties
Molecular Formula |
C14H11BrCl2N4O2 |
|---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H11BrCl2N4O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(15)18-11)6-7-3-4-8(16)5-9(7)17/h3-5H,6H2,1-2H3 |
InChI Key |
KYSHJFZCHBBMRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Alkylation: The attachment of the 2,4-dichlorophenylmethyl group at the 7th position is usually carried out through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Notes:
- The target compound (N7-(2,4-dichlorobenzyl)) is distinct due to the electron-withdrawing dichlorophenyl group, which likely enhances receptor-binding affinity compared to monosubstituted analogs (e.g., AM237’s 4-chlorobenzyl group) .
- Melting points correlate with crystallinity: N7-benzyl derivatives (e.g., Compound 6) exhibit lower melting points (164°C) than N7-methyl analogs (>300°C) due to reduced symmetry .
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